![molecular formula C10H7F2N3O2 B1487795 1-[(2,5-Difluorphenyl)methyl]-1H-1,2,3-triazol-4-carbonsäure CAS No. 1338663-72-1](/img/structure/B1487795.png)
1-[(2,5-Difluorphenyl)methyl]-1H-1,2,3-triazol-4-carbonsäure
Übersicht
Beschreibung
The compound “1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a common functional group in organic chemistry involved in many chemical reactions. The molecule also contains a difluorophenyl group, which is a phenyl ring (a variant of a benzene ring) with two fluorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials available and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the difluorophenyl group would likely contribute to the molecule’s overall shape and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions. The triazole ring and the difluorophenyl group may also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
1-[(2,5-Difluorphenyl)methyl]triazol-4-carbonsäure: und seine Derivate haben vielversprechende Ergebnisse als antimikrobielle Mittel gezeigt. Der Triazolring ist bekannt für seine Fähigkeit, mit verschiedenen Enzymen und Rezeptoren in biologischen Systemen zu interagieren, was zur Entwicklung neuer antimikrobieller Medikamente genutzt werden kann . Diese Verbindung könnte möglicherweise modifiziert werden, um ihre Affinität zu bakteriellen Typ-II-Topoisomerasen zu erhöhen, die wichtige Ziele für antibakterielle Wirkstoffe sind .
Krebsforschung
Die strukturelle Flexibilität von Triazol ermöglicht die Herstellung neuartiger Moleküle mit signifikanten biologischen Eigenschaften, einschließlich Antikrebsaktivität . Die Erforschung von Triazolderivaten hat zur Entwicklung von Verbindungen geführt, die auf bestimmte Krebszelllinien wirken können, wodurch ein Weg für zielgerichtete Krebstherapien eröffnet wird.
Antivirale Therapie
Triazolderivate wurden als potente antivirale Mittel identifiziert. Ihre Fähigkeit, mit hoher Affinität an virale Proteine zu binden, macht sie zu geeigneten Kandidaten für die Entwicklung neuer antiviraler Medikamente . Die Difluorphenylgruppe in der Verbindung könnte hinsichtlich ihres Potenzials untersucht werden, die Wirksamkeit gegen bestimmte Viren zu erhöhen.
Entwicklung von Agrochemikalien
Der Triazol-Kern wird auch bei der Entwicklung von Agrochemikalien verwendet. Seine Stabilität und Reaktivität machen ihn zu einem idealen Kandidaten für die Herstellung von Verbindungen, die Pflanzen vor verschiedenen Krankheitserregern und Schädlingen schützen können .
Materialwissenschaften
In den Materialwissenschaften weisen Triazolderivate aufgrund ihres elektronenarmen Charakters hervorragende Elektronentransport- und Lochblockiereigenschaften auf. Dies macht sie zu vielversprechenden organischen Materialien für Anwendungen wie organische Leuchtdioden (OLEDs) und andere elektronische Geräte .
Organokatalyse
Triazole sind in der Organokatalyse wichtig aufgrund ihrer hohen chemischen Stabilität und ihres starken Dipolmoments. Sie können als Katalysatoren in verschiedenen organischen Reaktionen wirken und zur Synthese komplexer organischer Verbindungen führen .
Analgetische und entzündungshemmende Forschung
Der Triazolteil der Verbindung ist mit analgetischen und entzündungshemmenden Aktivitäten verbunden. Er kann in die Arzneimittelentwicklung integriert werden, um neue Schmerzmittel mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu entwickeln .
Antidepressive und angstlösende Wirkungen
Die Erforschung von Triazolderivaten hat gezeigt, dass sie antidepressive und angstlösende Eigenschaften besitzen. Dies eröffnet Möglichkeiten für die Verwendung der Verbindung bei der Synthese neuer psychiatrischer Medikamente .
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-1-2-8(12)6(3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYIIRWKKKNVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




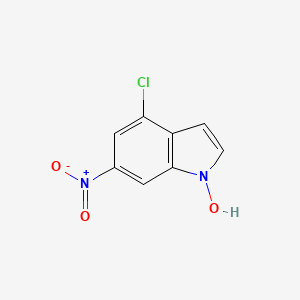
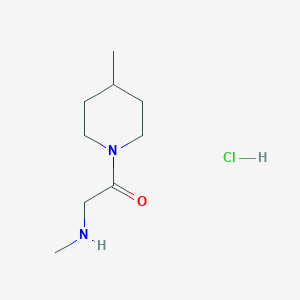
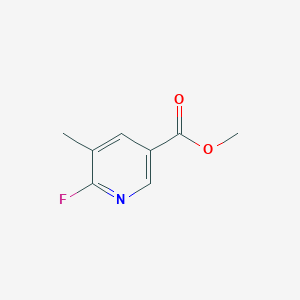
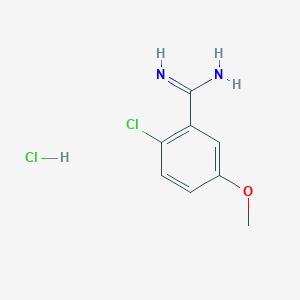

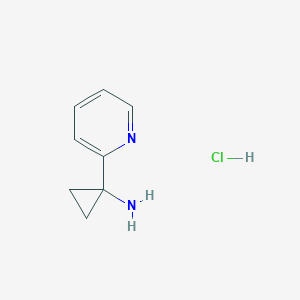
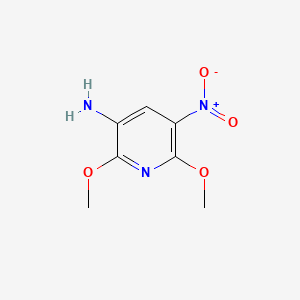
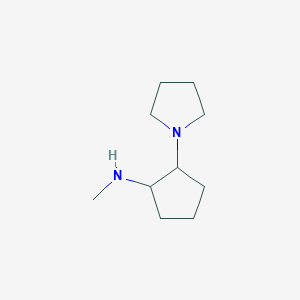
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)

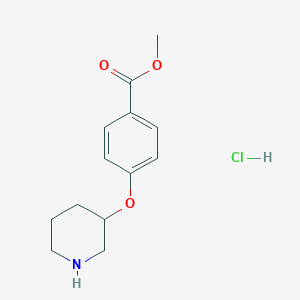
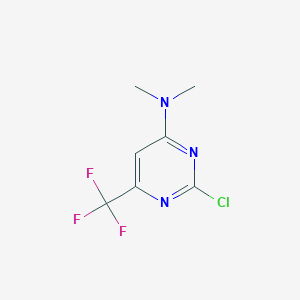
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)